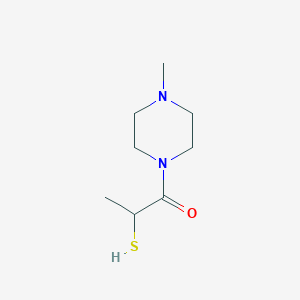![molecular formula C20H14Cl2N6O6S2 B13743029 3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid CAS No. 33508-55-3](/img/structure/B13743029.png)
3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid is a complex organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of chlorine atoms on the triazine ring. The resulting intermediate is then coupled with naphthalene-1,5-disulfonic acid to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, where the naphthalene moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, and reducing agents, such as sodium borohydride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amino substituent, while oxidation of the naphthalene moiety can produce naphthoquinone derivatives .
Scientific Research Applications
3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid involves its interaction with specific molecular targets. The triazine ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The naphthalene moiety can intercalate into DNA, disrupting its structure and function . These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
Naphthalene-1,5-disulfonic acid: A key intermediate in the synthesis of dyes and pigments.
2-Methylphenylamine: An aromatic amine used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid is unique due to its combination of the triazine and naphthalene moieties, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
33508-55-3 |
|---|---|
Molecular Formula |
C20H14Cl2N6O6S2 |
Molecular Weight |
569.4 g/mol |
IUPAC Name |
3-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C20H14Cl2N6O6S2/c1-10-7-11(23-20-25-18(21)24-19(22)26-20)5-6-15(10)28-27-12-8-14-13(17(9-12)36(32,33)34)3-2-4-16(14)35(29,30)31/h2-9H,1H3,(H,29,30,31)(H,32,33,34)(H,23,24,25,26) |
InChI Key |
FFUPTYQEWMUQFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


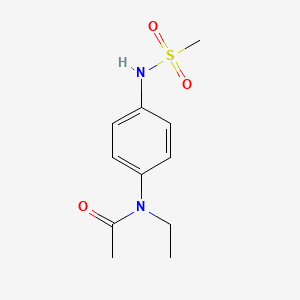
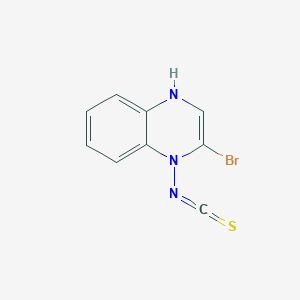
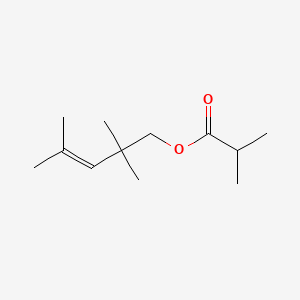
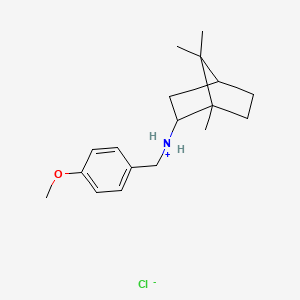

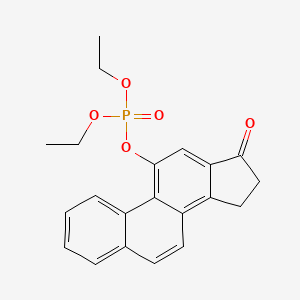
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
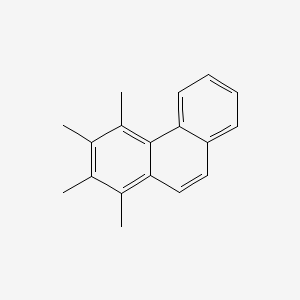
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)


![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
